![molecular formula C9H22N2O4Si B14309477 N-[2-(Triethoxysilyl)ethyl]urea CAS No. 114014-32-3](/img/structure/B14309477.png)
N-[2-(Triethoxysilyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Triethoxysilyl)ethyl]urea is an organosilicon compound that features a urea functional group attached to a triethoxysilyl group via an ethyl linker. This compound is of interest due to its unique properties, which combine the reactivity of the urea group with the versatility of the triethoxysilyl group. It is used in various applications, including materials science, surface modification, and as a precursor for the synthesis of other organosilicon compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[2-(Triethoxysilyl)ethyl]urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 2-isocyanatoethyltriethoxysilane with ammonia or primary amines under mild conditions. This reaction typically proceeds in an organic solvent such as toluene or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps such as distillation or recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Triethoxysilyl)ethyl]urea undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanols and subsequent condensation to form siloxane bonds.
Condensation: The compound can participate in condensation reactions with other silanes or silanols to form cross-linked networks.
Substitution: The urea group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Often performed in the presence of catalysts such as acids or bases to accelerate the reaction.
Substitution: Common nucleophiles include amines, alcohols, and thiols, and the reactions are usually conducted in organic solvents.
Major Products
Hydrolysis: Produces silanols and eventually siloxane networks.
Condensation: Forms cross-linked siloxane structures.
Substitution: Yields various substituted urea derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(Triethoxysilyl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a cross-linking agent in polymer chemistry.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Wirkmechanismus
The mechanism by which N-[2-(Triethoxysilyl)ethyl]urea exerts its effects is primarily through its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds, while the urea group can participate in hydrogen bonding and other interactions with biological molecules. These properties make it a versatile compound for surface modification and cross-linking applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(Triethoxysilyl)propyl]urea: Similar structure but with a propyl linker instead of an ethyl linker.
N-[2-(Trimethoxysilyl)ethyl]urea: Similar structure but with methoxy groups instead of ethoxy groups.
N-[2-(Triethoxysilyl)ethyl]carbamate: Similar structure but with a carbamate group instead of a urea group
Uniqueness
N-[2-(Triethoxysilyl)ethyl]urea is unique due to its combination of a urea functional group and a triethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in materials science, biology, and industry. Its ability to form strong covalent bonds and hydrogen bonds enhances its versatility compared to similar compounds .
Eigenschaften
CAS-Nummer |
114014-32-3 |
|---|---|
Molekularformel |
C9H22N2O4Si |
Molekulargewicht |
250.37 g/mol |
IUPAC-Name |
2-triethoxysilylethylurea |
InChI |
InChI=1S/C9H22N2O4Si/c1-4-13-16(14-5-2,15-6-3)8-7-11-9(10)12/h4-8H2,1-3H3,(H3,10,11,12) |
InChI-Schlüssel |
ZCEAVTLUHHSQTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCNC(=O)N)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


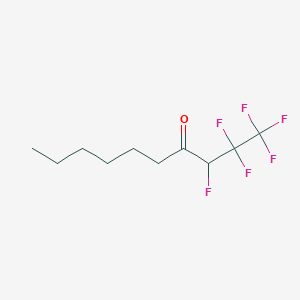

![3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene](/img/structure/B14309405.png)
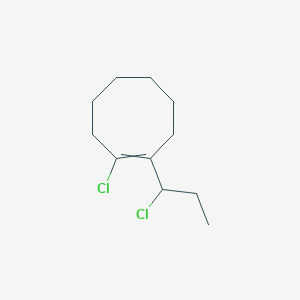
![2-(2-Chloroacetamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B14309410.png)
silane](/img/structure/B14309420.png)
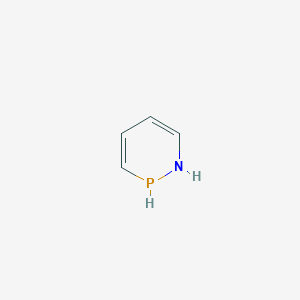
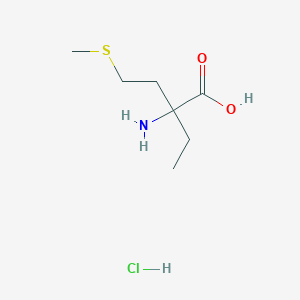
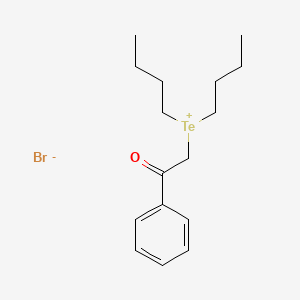
![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)
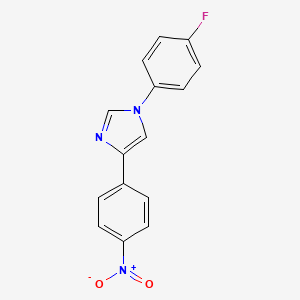
![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)
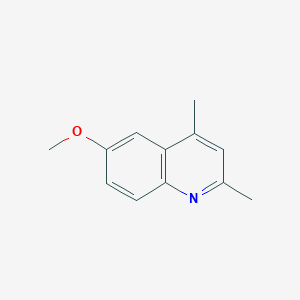
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)
